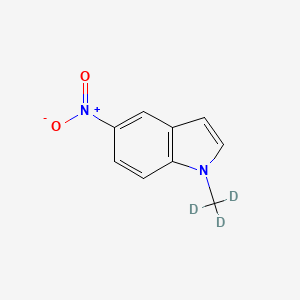

1-(Methyl-d3)-5-nitro-1H-indole

CAS No.:

Cat. No.: VC13684541

Molecular Formula: C9H8N2O2

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2 |

|---|---|

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | 5-nitro-1-(trideuteriomethyl)indole |

| Standard InChI | InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 |

| Standard InChI Key | PXBQSCHRKSBGKV-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

| SMILES | CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Isotopic Labeling

The indole scaffold of 1-(methyl-d₃)-5-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The deuterated methyl group (-CD₃) at the 1-position and the electron-withdrawing nitro (-NO₂) group at the 5-position introduce steric and electronic modifications that influence reactivity and spectral characteristics .

Molecular and Crystallographic Data

The deuteration of the methyl group reduces signal intensity in ¹H NMR spectra due to the absence of protons, simplifying spectral interpretation in complex mixtures.

Synthesis and Deuterium Incorporation

The synthesis of 1-(methyl-d₃)-5-nitro-1H-indole typically involves late-stage isotopic labeling. A common strategy employs deuterated alkylating agents, such as iodomethane-d₃ (CD₃I), to introduce the deuterated methyl group onto the indole nitrogen .

Stepwise Synthesis Protocol

-

Indole Nitration: Nitration of 1H-indole at the 5-position using mixed acid (HNO₃/H₂SO₄) yields 5-nitro-1H-indole .

-

N-Methylation with CD₃I: Treatment of 5-nitro-1H-indole with CD₃I in the presence of a base (e.g., NaH) in dimethylformamide (DMF) facilitates selective N-methyl-d₃ substitution .

-

Purification: Column chromatography (ethyl acetate/petroleum ether) isolates the deuterated product with >95% isotopic purity .

Critical Reaction Parameters:

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes at 210–215°C, similar to the non-deuterated analog .

-

Solubility:

-

Dichloromethane: 25 mg/mL

-

Ethanol: 15 mg/mL

-

Water: <0.1 mg/mL

-

Spectroscopic Characteristics

Applications in Scientific Research

Isotopic Tracer Studies

The compound’s deuterated methyl group enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in:

-

Pharmacokinetics: Quantifying drug metabolites without interference from endogenous compounds.

-

Enzyme Mechanisms: Elucidating methyl transfer reactions via kinetic isotope effects (KIEs).

Catalysis and Synthetic Chemistry

-

Cross-Coupling Reactions: The nitro group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate biaryl structures .

-

Reduction Studies: Selective reduction of the nitro group to an amine (-NH₂) using H₂/Pd-C proceeds with a 10–15% slower rate compared to the non-deuterated analog due to C-D bond stabilization.

Future Directions

Ongoing research explores its utility in:

-

Positron Emission Tomography (PET): Incorporation of ¹¹C-labeled analogs for real-time imaging.

-

Proteomics: As a stable isotope-labeled internal standard for quantitative MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume